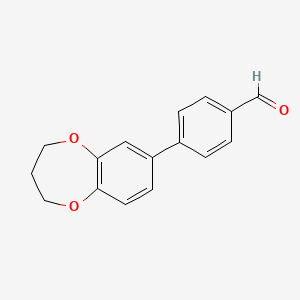

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

Descripción

Systematic IUPAC Nomenclature and Structural Derivatives

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems containing multiple functional groups. The primary IUPAC designation is this compound, which precisely describes the structural arrangement and connectivity of all functional components. This nomenclature systematically breaks down the molecular architecture into its constituent parts, beginning with the benzaldehyde portion as the base structure and identifying the specific position and nature of the benzodioxepin substituent.

The systematic naming convention follows the principle of identifying the longest carbon chain or most significant functional group as the parent structure. In this case, the benzaldehyde moiety serves as the principal functional group, with the benzodioxepin system functioning as a substituent attached at the para position of the benzene ring. The designation "3,4-dihydro-2H" indicates the specific saturation pattern within the seven-membered heterocyclic ring, where the 2, 3, and 4 positions contain saturated carbon centers while maintaining the aromatic character of the fused benzene ring system.

Alternative systematic nomenclature variants include 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde, which employs the benzenecarbaldehyde terminology instead of benzaldehyde. This alternative naming convention is equally valid and emphasizes the carbaldehyde functional group explicitly. The structural derivatives encompass various conformational isomers and tautomeric forms that arise from the flexible nature of the seven-membered heterocyclic ring and the rotational freedom around the carbon-carbon bond connecting the two aromatic systems.

The molecular architecture demonstrates the presence of multiple aromatic systems that can participate in conjugation effects, potentially influencing the overall electronic properties and reactivity patterns. The benzodioxepin ring system contains two ether oxygen atoms positioned at the 1 and 5 positions relative to the fused benzene ring, creating a specific geometric arrangement that influences molecular conformation and intermolecular interactions.

Comparative Analysis of CAS Registry Numbers and Synonyms

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXJQHDUKKRJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215882 | |

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-92-2 | |

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with a suitable benzaldehyde derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and optimized reaction conditions can significantly enhance the production efficiency and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid.

Reduction: 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds derived from benzodioxepin structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a synthesized derivative displayed effective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds similar to this compound have been investigated for their potential to protect neuronal cells from oxidative stress. A study highlighted that these compounds could reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease by modulating oxidative stress pathways .

Materials Science

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties and thermal stability of polymers. Research has shown that adding this compound can improve the tensile strength and thermal degradation temperature of polycarbonate materials .

Photovoltaic Applications

Additionally, the compound has been evaluated for its role in organic photovoltaic devices. Its unique electronic properties make it suitable for use as a donor material in bulk heterojunction solar cells. A recent study reported an efficiency improvement in solar cells when using blends containing this compound compared to conventional donor materials .

Cosmetic Formulation

Skin Care Products

The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging effects. Studies have shown that formulations containing derivatives of this compound can significantly reduce skin oxidative stress markers in vitro and enhance skin hydration levels .

Data Summary

Mecanismo De Acción

The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is part of a broader family of benzodioxepin derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence :

- The aldehyde group in this compound enhances its reactivity compared to the carboxylic acid derivative (e.g., nucleophilic additions vs. acid-base reactions) .

- The bromomethyl analog (4-(bromomethyl)benzaldehyde) is more reactive in alkylation but lacks the benzodioxepin ring’s metabolic implications .

Biological Activity: The benzaldehyde derivative’s role in p-cresyl sulfate synthesis links it to CKD pathology, whereas the chromenone derivative (from Protium javanicum extracts) shows direct cytotoxicity . The carboxylic acid variant (C₁₆H₁₄O₄) has higher thermal stability (melting point >200°C), making it suitable for solid-phase applications .

Adding a chromenone moiety (as in C₂₁H₁₆O₅) expands π-conjugation, improving fluorescence properties for imaging applications .

Actividad Biológica

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde is a compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C16H14O3

- Molecular Weight : 254.28 g/mol

- CAS Number : 147644-07-3

Anticancer Properties

Research has indicated that derivatives of benzodioxepins exhibit promising anticancer activity. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that these compounds can effectively inhibit tumor growth through multiple pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Structurally related compounds have shown significant activity against a range of bacteria and fungi. For instance, derivatives of benzodioxepins have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Certain studies suggest that benzodioxepin derivatives can reduce inflammatory markers in vitro. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : Disrupts the normal progression of the cell cycle.

- Inhibition of Enzymatic Activity : May inhibit specific enzymes involved in inflammation and cancer progression.

- Intercalation with DNA : Some studies suggest that related compounds can intercalate with DNA, disrupting replication and transcription processes .

Case Study 1: Cytotoxicity Against HeLa Cells

A recent study evaluated the cytotoxicity of various benzodioxepin derivatives against HeLa cells. The compound exhibited an IC50 value of approximately 10 μM, indicating potent cytotoxic activity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be around 15 μg/mL .

Data Summary

Q & A

Q. What are the common synthetic routes for 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde?

Methodological Answer: A typical synthesis involves coupling substituted benzaldehyde derivatives with 3,4-dihydro-2H-1,5-benzodioxepin precursors. For example, a modified Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling could be employed. Evidence from related benzodioxepin derivatives (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid ) suggests that activation of the benzodioxepin core via carboxylation or amination may precede aldehyde functionalization. Reaction conditions often involve refluxing in ethanol or toluene with acid catalysts (e.g., glacial acetic acid) to facilitate condensation .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns. For example, ESI-MS can detect the parent ion (m/z ≈ 254.3 for C₁₆H₁₄O₃) and characteristic fragments (e.g., loss of the aldehyde group) .

- NMR Spectroscopy: ¹H NMR reveals signals for the benzodioxepin ring (δ 4.0–4.5 ppm, methylene protons) and benzaldehyde aromatic protons (δ 7.8–8.2 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~190 ppm) .

- IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the aldehyde C=O stretch .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are recommended to assess degradation pathways. Accelerated stability studies using HPLC can monitor aldehyde oxidation or ring-opening reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

Methodological Answer: Regioselectivity issues arise during benzodioxepin ring functionalization. Computational modeling (e.g., DFT calculations) predicts electron density distribution to guide electrophilic substitution. Experimental optimization includes:

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?

Methodological Answer: Discrepancies may arise from impurities or tautomeric forms. Strategies include:

- High-resolution MS (HRMS): To verify molecular formula accuracy.

- 2D NMR (COSY, HSQC): To resolve overlapping signals and assign protons/carbons unambiguously .

- X-ray crystallography: Single-crystal analysis provides definitive structural confirmation .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculates key parameters:

- Ionization potentials (IPs): To assess redox behavior (e.g., IP ≈ 8–10 eV for benzaldehyde derivatives ).

- Frontier molecular orbitals (FMOs): Predict sites for nucleophilic/electrophilic attack. For example, the aldehyde group’s LUMO may drive interactions with metal catalysts in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.